molecular formula C4H11ClN2O2S B2375046 3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride CAS No. 2138522-64-0

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride

Cat. No.: B2375046
CAS No.: 2138522-64-0
M. Wt: 186.65
InChI Key: VSEWMIULXMORBL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2O2S and its molecular weight is 186.65. The purity is usually 95%.
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Scientific Research Applications

Anti-Arthritic Applications

3-(Aminomethyl)isothiazolidine 1,1-dioxide hydrochloride and its derivatives, particularly those with a gamma-sultam skeleton, have been studied for their potential anti-arthritic effects. Compounds with a lower alkyl group at the 2-position of the gamma-sultam skeleton showed potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These compounds were effective in several animal arthritic models without ulcerogenic activities, making them promising candidates for anti-arthritic drugs (Inagaki et al., 2000).

Library Synthesis for Probe Discovery

This compound is utilized in the construction of libraries for small molecular probe discovery. A study described the synthesis of two libraries of triazole-containing isothiazolidine 1,1-dioxides using one-pot multicomponent protocols. These libraries can be used for the discovery and development of new small molecular probes in various scientific fields (Rolfe et al., 2011).

Synthesis of Novel Peptides

A novel pyroglutamyl-modified TRH analogue incorporating the (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid moiety was synthesized and characterized. The study investigated the effects of replacing the native L-pyroglutamic acid with its sulphonamido counterpart on biological activity. This research provides insights into the synthesis of novel peptides using this compound derivatives (Brunetti et al., 2002).

Inhibitory Activity on Human Leukocyte Elastase and Acetylcholinesterase

N,N'-Linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, derived from this compound, have been evaluated for their inhibitory activity towards human leukocyte elastase and acetylcholinesterase. The study indicated potential pharmacological applications of these derivatives in treating conditions related to these enzymes (Zakharova et al., 2010).

Cyclin-Dependent Kinase Inhibitors in Cancer Treatment

A series of 3,5-diaminoindazoles with 1lambda(6)-isothiazolidine-1,1-dioxide at the 5-position of indazole were prepared as cyclin-dependent kinase inhibitors. These compounds exhibited potent inhibition against CDK1 and CDK2, and their anti-proliferative activities were evaluated using various cancer cell lines, demonstrating their potential in cancer treatment research (Lee et al., 2008).

Properties

IUPAC Name

(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-3-4-1-2-9(7,8)6-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWMIULXMORBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138522-64-0
Record name 3-(aminomethyl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride
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